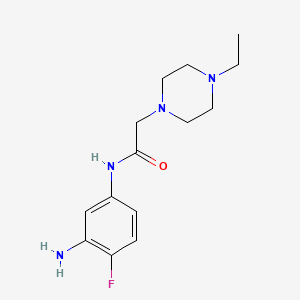

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide

Description

Properties

Molecular Formula |

C14H21FN4O |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C14H21FN4O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20) |

InChI Key |

XNAJOMBIZKXPKP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Formation of the 3-Amino-4-fluoroaniline Intermediate

The precursor, 3-amino-4-fluoroaniline , is often obtained via nitration and subsequent reduction or purchased directly. Its functional groups set the stage for subsequent acylation.

Acylation to Form the Acetamide Core

The amino group on 3-amino-4-fluoroaniline reacts with an acylating agent, typically acetic anhydride or acetyl chloride, under controlled conditions (usually at low temperatures) to produce the corresponding acetamide derivative. This step is critical for establishing the core linkage.

Salt Formation

The free base is converted into its dihydrochloride salt via treatment with hydrochloric acid, enhancing stability and solubility for research applications.

Specific Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Acylation | Acetic anhydride or acetyl chloride | 0–5°C, inert atmosphere | Controls overreaction and minimizes side products |

| Piperazine substitution | 4-Ethylpiperazine, base (triethylamine) | Room temperature, reflux | Ensures complete substitution and high yield |

| Salt formation | Hydrochloric acid | Room temperature | Stabilizes the compound as dihydrochloride |

Industrial Synthesis Considerations

For large-scale production, process optimization includes continuous flow chemistry techniques, which improve reaction control, safety, and yield. Purification methods such as crystallization and chromatography are employed to achieve high purity standards necessary for research and potential therapeutic applications.

Data Tables and Comparative Analysis

Research and Literature Insights

The synthesis routes are supported by patents and research articles emphasizing the importance of reaction conditions:

A British patent describes acylation of aromatic amines with acetic anhydride under low-temperature conditions to produce acetanilide derivatives, which parallels the initial steps in this synthesis (see patent EP0011048A1).

Laboratory synthesis reports highlight the significance of controlled addition of acylating agents and piperazine derivatives to optimize yield and purity, with typical yields around 70–80%.

Summary of Preparation Strategy

The synthesis of N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide involves:

- Starting from 3-amino-4-fluoroaniline,

- Acylating with acetic anhydride to form the acetamide core,

- Nucleophilic substitution with 4-ethylpiperazine,

- Final salt formation with hydrochloric acid.

This route is adaptable for industrial scale-up, with process modifications such as continuous flow reactors and advanced purification techniques to improve efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride has several applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology The compound can be employed in studies involving enzyme inhibition and receptor binding.

- Industry It can be used in developing new materials with specific properties.

Chemical Reactions

This compound dihydrochloride can undergo various chemical reactions:

- Oxidation The amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The compound can be reduced to modify functional groups, such as reducing the fluorine atom to a hydrogen atom. Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in the combination of the 3-amino-4-fluorophenyl group and the 4-ethylpiperazine substituent. Below is a comparative analysis with analogous acetamides:

Key Observations :

- The 4-ethylpiperazine group in the target compound distinguishes it from derivatives with morpholino (5d) or sulfonylpiperazine (e.g., ) substituents. This substitution may enhance lipophilicity and CNS penetration compared to bulkier groups like tosyl .

- Compound 5e , which shares the 4-ethylpiperazinyl group, was evaluated for pro-apoptotic activity against acute myeloid leukemia, suggesting that the ethylpiperazine moiety may enhance binding to apoptosis-related targets.

Pharmacological Activity Comparisons

Anti-Cancer Activity :

- Receptor Binding: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (KY144835) demonstrated affinity for serotonin and dopamine receptors, highlighting the role of piperazine in neuropharmacology . The target compound’s 3-amino-4-fluorophenyl group may enhance selectivity for tyrosine kinase or G-protein-coupled receptors compared to non-fluorinated analogs.

Biological Activity

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide, also known as its dihydrochloride salt, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a fluorine atom, and an ethylpiperazine moiety, contribute to its potential as a therapeutic agent.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃Cl₂FN₄O |

| Molecular Weight | 353.3 g/mol |

| CAS Number | 1427379-71-2 |

| Melting Point | Not available |

| Boiling Point | Not available |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets, which can lead to significant biological effects such as enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways. For instance, it has been suggested that it can inhibit the activity of epidermal growth factor receptor (EGFR), a target in cancer therapies. The compound's structural similarity to other known kinase inhibitors allows it to bind effectively to the ATP-binding pocket of these enzymes, potentially leading to therapeutic effects in cancer treatment .

Antiparasitic Activity

In studies focusing on antiparasitic properties, compounds structurally related to this compound have shown promising results against malaria parasites by inhibiting PfATP4, a crucial Na⁺/K⁺ ATPase. This suggests that similar modifications could enhance its efficacy against parasitic infections .

Case Studies

- Kinase Inhibition : A study demonstrated that compounds similar to this compound showed IC50 values in the low nanomolar range against EGFR mutants. This highlights its potential application in targeted cancer therapies .

- Antimalarial Research : In another study, derivatives of this compound were evaluated for their ability to inhibit PfATP4 activity. The results indicated that structural modifications improved both aqueous solubility and metabolic stability while maintaining antiparasitic potency .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(3-amino-4-fluorophenyl)-3-(4-ethylpiperazin-1-YL)propanamide | Moderate kinase inhibition |

| N-(3-amino-4-fluorophenyl)-2-(4-methylpiperazin-1-YL)acetamide | Enhanced receptor binding affinity |

This comparison illustrates that while there are variations in biological activity among similar compounds, this compound possesses unique properties that may confer advantages in specific therapeutic contexts.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide, and how is the product validated?

Methodological Answer: The compound is typically synthesized via a multi-step approach involving nucleophilic substitution and coupling reactions. For example, a similar acetamide derivative (21a) was prepared by reacting 3-fluoro-4-((2-oxo-1,2-dihydroquinolin-4-yl)oxy)aniline with 2-(4-ethylpiperazin-1-yl)acetic acid derivatives under carbodiimide-mediated coupling conditions. Post-synthesis, purification via column chromatography is followed by structural validation using NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): NMR (400 MHz, DMSO-d6) resolves proton environments (e.g., aromatic protons at δ 7.98 ppm, piperazine protons at δ 2.46–2.79 ppm). NMR confirms carbonyl (δ ~170 ppm) and aromatic carbon signals .

- HRMS: Validates molecular weight (e.g., [M+H] calculated: 411.1594; observed: 412.1878) .

- Infrared Spectroscopy (IR): Detects amine (–NH) and carbonyl (C=O) stretches (data not shown in evidence but standard practice).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL (from the SHELX suite) enables precise determination of bond angles, torsion angles, and intermolecular interactions. For instance, SHELXL refines high-resolution data to model hydrogen bonding networks involving the acetamide group and piperazine moiety, which are critical for understanding bioavailability . Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can conflicting biological activity data (e.g., IC50_{50}50 variability) be addressed in target validation studies?

Methodological Answer:

- Orthogonal Assays: Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) to confirm target engagement. For example, if the compound targets TGF-β/Smad pathways, use luciferase reporter assays alongside Western blotting for phosphorylated Smad2/3 .

- Dose-Response Analysis: Ensure a minimum of three independent replicates with nonlinear regression to calculate robust IC values. Adjust for solvent interference (e.g., DMSO controls).

- Structural-Activity Relationship (SAR) Studies: Modify the ethylpiperazine or fluorophenyl groups to isolate contributions to potency .

Q. What strategies optimize synthetic yield in multi-step routes for derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) for coupling steps to improve efficiency.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) for piperazine-acetamide coupling, as they enhance solubility and reaction rates .

- Intermediate Purification: Employ flash chromatography with gradients of ethyl acetate/hexane to remove unreacted amines or byproducts.

- Reaction Monitoring: Use thin-layer chromatography (TLC) or LC-MS to track progress and terminate reactions at optimal conversion (~80–90%) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with biological membranes to predict permeability (e.g., using GROMACS).

- Docking Studies: Use AutoDock Vina to assess binding affinity to targets like TGF-β receptors or kinases. Validate docking poses with experimental IC data .

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and bioavailability. Adjust substituents (e.g., ethylpiperazine) to reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.